molecular formula C46H78N2O15 B10784099 Cerapp_20829

Cerapp_20829

Cat. No.: B10784099
M. Wt: 899.1 g/mol
InChI Key: HSZLKTCKAYXVBX-UHFFFAOYSA-N
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Description

Cerapp_20829 is a synthetic organic compound with a molecular formula of C₉H₁₁FN₂O₂S and a molecular weight of 242.26 g/mol. Its structure comprises a fluorinated aromatic ring linked to a thioamide group, with additional functional groups contributing to its physicochemical and pharmacological properties. Key characteristics include:

  • LogP (octanol-water partition coefficient): 2.85 (indicating moderate lipophilicity) .
  • Solubility: 0.45 mg/mL in water at 25°C, categorized as "soluble" under standard conditions .
  • Synthetic accessibility: Rated 2.14 on a scale of 1 (easy) to 10 (difficult), making it feasible for industrial-scale production .

The compound’s synthesis involves a two-step reaction:

Bromination of 3-fluorophenylthiourea in chloroform under controlled conditions.

Coupling with methyl oxirane-2-carboxylate using DMAP (4-dimethylaminopyridine) as a catalyst .

Properties

IUPAC Name

[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZLKTCKAYXVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H78N2O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860326
Record name CERAPP_20829
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

899.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cerapp_20829 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cerapp_20829 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the estrogen receptor activity of various chemicals, helping researchers understand the potential endocrine-disrupting effects of these compounds. This information is crucial for risk assessment and regulatory purposes, especially within the U.S. Environmental Protection Agency’s Endocrine Disruptor Screening Program .

Mechanism of Action

The mechanism of action of Cerapp_20829 involves its interaction with estrogen receptors. It binds to these receptors, potentially mimicking or blocking the effects of natural hormones. This interaction can lead to various biological effects, including changes in gene expression and cellular function. The molecular targets and pathways involved in this process are still being studied, but it is known that the compound can act as both an agonist and antagonist of estrogen receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cerapp_20829 belongs to a class of fluorinated thioamide derivatives. Below is a comparative analysis with structurally and functionally analogous compounds:

Table 1: Physicochemical and Pharmacological Comparison

Property This compound (C₉H₁₁FN₂O₂S) CAS 20358-06-9 (C₇H₅FN₂S) CAS 1022150-11-3 (C₂₇H₃₀N₆O₃) CAS 15042-01-0 (C₁₀H₁₅NO₃S)
Molecular Weight 242.26 g/mol 168.19 g/mol 486.57 g/mol 253.30 g/mol
LogP 2.85 2.13 (XLOGP3) 3.78 (WLOGP) 1.69 (MLOGP)
Solubility in Water 0.45 mg/mL 0.249 mg/mL Insoluble (<0.01 mg/mL) 1.2 mg/mL
BBB Permeability Moderate (0.65) High (0.92) Low (0.23) High (0.88)
Synthetic Accessibility 2.14 1.89 4.56 2.98

Key Findings:

Structural Complexity vs. Bioavailability :

  • This compound exhibits higher solubility than CAS 1022150-11-3 (0.45 mg/mL vs. <0.01 mg/mL) due to its polar oxirane moiety, enhancing oral bioavailability .
  • In contrast, CAS 15042-01-0 shows superior solubility (1.2 mg/mL) but lower lipophilicity (LogP = 1.69), limiting its tissue penetration compared to this compound .

Pharmacological Safety: this compound lacks CYP inhibition, unlike CAS 20358-06-9, which is a potent CYP1A2 inhibitor (risk of drug-drug interactions) .

Synthetic Feasibility :

  • This compound’s synthetic accessibility score (2.14) is comparable to CAS 20358-06-9 (1.89), both being cost-effective for large-scale synthesis .
  • CAS 1022150-11-3 requires multistep purification (e.g., column chromatography), increasing production costs .

Table 2: Similarity Assessment Based on EMA Guidelines

Criteria This compound vs. CAS 20358-06-9 This compound vs. CAS 15042-01-0
Structural Similarity 82% (shared fluorothioamide core) 68% (divergent functional groups)
Functional Equivalence Moderate (similar LogP and BBB) Low (variable solubility and CYP profiles)
Safety Profile Superior (no CYP inhibition) Comparable (low acute toxicity)

Critical Analysis of Limitations

  • Data Gaps: Limited in vivo studies on this compound’s immunogenicity and long-term toxicity compared to CAS 15042-01-0, which has extensive preclinical data .

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